molecular formula C11H12BrFO B13207223 (2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane

(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane

Cat. No.: B13207223
M. Wt: 259.11 g/mol
InChI Key: VZLITXHCKQSPAH-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane is a fluorinated oxolane (tetrahydrofuran) derivative with a bromomethyl group at the 2-position and a 2-fluorophenyl substituent at the 4-position. The bromomethyl group serves as a reactive handle for further functionalization (e.g., nucleophilic substitution), while the fluorophenyl moiety enhances lipophilicity and may influence target binding interactions.

Properties

Molecular Formula

C11H12BrFO

Molecular Weight

259.11 g/mol

IUPAC Name

(2R,4R)-2-(bromomethyl)-4-(2-fluorophenyl)oxolane

InChI

InChI=1S/C11H12BrFO/c12-6-9-5-8(7-14-9)10-3-1-2-4-11(10)13/h1-4,8-9H,5-7H2/t8-,9+/m0/s1

InChI Key

VZLITXHCKQSPAH-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CBr)C2=CC=CC=C2F

Canonical SMILES

C1C(COC1CBr)C2=CC=CC=C2F

Origin of Product

United States

Biological Activity

(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane is a chiral oxolane derivative characterized by a bromomethyl group and a 2-fluorophenyl substituent. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrFC_{11}H_{12}BrF, with a molecular weight of approximately 259.11 g/mol. Its structure includes a bromomethyl group, which serves as an electrophilic site, and a fluorinated aromatic ring that may enhance lipophilicity and bioactivity.

PropertyValue
Molecular FormulaC₁₁H₁₂BrF
Molecular Weight259.11 g/mol
PurityMin. 95%
Stereochemistry(2R,4R)

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromomethyl group allows for nucleophilic substitution reactions, while the fluorine atom may influence the compound's interaction with biological macromolecules.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The presence of the fluorinated phenyl group suggests possible interactions with neurotransmitter receptors or other signaling pathways, which could lead to pharmacological effects.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity by inhibiting viral proteases. For example, pyrrolidine derivatives have shown efficacy against viral infections by targeting key proteases involved in viral replication . The structural similarities suggest that this compound could possess similar properties.

Antifungal Activity

Studies on related oxolane derivatives have demonstrated antifungal properties through mechanisms such as disrupting fungal cell membrane integrity or inhibiting biosynthetic pathways critical for fungal survival . Given its structural characteristics, this compound may also exhibit antifungal activity.

Case Studies

  • Case Study 1: Antiviral Activity
    • A study focused on the synthesis of brominated oxolane derivatives revealed that certain modifications enhanced their ability to inhibit viral proteases effectively. The introduction of the fluorinated aromatic group was found to increase potency and selectivity .
  • Case Study 2: Antifungal Mechanism
    • Research conducted on similar compounds indicated that they could inhibit key enzymes in the ergosterol biosynthesis pathway in fungi. This inhibition led to increased membrane permeability and cell death in various fungal strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of fluorinated heterocycles developed by PharmaBlock Sciences, which specialize in novel building blocks for drug discovery. Below is a detailed comparison with structurally related compounds from :

Structural and Functional Group Analysis

Compound ID CAS Number Core Structure Key Functional Groups Potential Applications
Target Compound Not provided Oxolane (tetrahydrofuran) - 2-(Bromomethyl)
- 4-(2-fluorophenyl)
Alkylation reagent, kinase inhibitors
PB05167 203866-16-4 Pyrrolidine - 1-tert-butyl 2-methyl esters
- 4-fluoropyrrolidine
Protective group strategies in peptide synthesis
PB06282 681128-51-8 Pyrrolidine - tert-butoxy carbonyl
- 4-fluoro
- Carboxylic acid
Intermediate for bioactive molecules
PB90918 1279894-15-3 Pyrrolidine - 4,4-Difluoro
- Benzyl and ethyl esters
Fluorinated analogs for metabolic stability
Key Observations:

Core Heterocycle : The target compound features an oxolane ring, whereas analogs like PB05167 and PB06282 are pyrrolidine derivatives. Oxolanes exhibit different ring strain and conformational flexibility compared to pyrrolidines, affecting their binding to biological targets .

Halogen Substituents : The bromomethyl group in the target compound provides a reactive site absent in other analogs. In contrast, PB90918 contains difluoro substituents, which improve metabolic stability but reduce electrophilic reactivity.

Stereochemistry : The (2R,4R) configuration of the target compound contrasts with the (2S,4S) or (2S,4R) configurations seen in related compounds (e.g., ’s (2S,4R)-enantiomer). Stereochemistry critically influences chiral recognition in drug-target interactions .

Pharmacological Implications

  • The fluorophenyl group in the target compound may enhance π-π stacking with aromatic residues in kinase active sites, a feature less prominent in aliphatic fluorinated analogs like PB05165.
  • Bromine’s higher atomic radius compared to fluorine could sterically hinder interactions but provides a versatile site for late-stage functionalization.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane?

  • Methodological Answer : The compound’s synthesis likely involves stereoselective cyclization or substitution reactions. For example, bromomethyl groups in oxolane derivatives can be introduced via nucleophilic substitution of hydroxyl precursors using brominating agents like PBr₃ or HBr. The fluorophenyl moiety may be incorporated through Friedel-Crafts alkylation or Suzuki coupling, leveraging palladium catalysis for aryl-aryl bond formation. Evidence from analogous bromomethyl-dioxolane systems (e.g., 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane) suggests that protecting group strategies and chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) are critical for achieving the (2R,4R) configuration .

Q. How is the stereochemical configuration of (2R,4R)-configured oxolane derivatives experimentally validated?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, in related bromophenyl-oxoethyl benzoate derivatives, single-crystal X-ray diffraction revealed bond angles and torsion angles consistent with the assigned stereochemistry . Additionally, chiral HPLC or circular dichroism (CD) spectroscopy can corroborate enantiomeric purity by comparing retention times or optical activity against known standards.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can resolve the bromomethyl (δ ~3.5–4.5 ppm for CH₂Br) and fluorophenyl (δ ~6.5–7.5 ppm for aromatic protons) groups. ¹⁹F NMR is critical for confirming fluorine substitution patterns.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₂H₁₃BrFO).
  • IR Spectroscopy : Confirms functional groups like C-Br (~500–600 cm⁻¹) and aryl C-F (~1200 cm⁻¹) stretches.
    • Crystallographic data from analogous compounds (e.g., 2-(4-bromophenyl)-2-oxoethyl benzoate) provide reference metrics for structural validation .

Advanced Research Questions

Q. What mechanistic challenges arise in nucleophilic substitution reactions involving the bromomethyl group?

  • Methodological Answer : The bromomethyl group’s steric hindrance and electron-withdrawing fluorine substituent on the aryl ring may slow SN2 reactivity. Computational studies (e.g., DFT calculations) can predict transition-state geometries and activation energies. Experimental optimization, such as using polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts, may enhance reaction rates. Evidence from fluorophenyl-ketone systems shows that fluorine’s electronegativity can polarize adjacent bonds, influencing regioselectivity in substitution pathways .

Q. How does the 2-fluorophenyl substituent influence reactivity compared to non-fluorinated aryl groups?

  • Methodological Answer : The fluorine atom’s strong electron-withdrawing effect increases the aryl ring’s electrophilicity, potentially directing electrophilic aromatic substitution to meta/para positions. In contrast, non-fluorinated aryl groups (e.g., phenyl or methylphenyl) exhibit less polarization. Comparative kinetic studies using Hammett plots (σ values) can quantify fluorine’s electronic impact. For example, fluorophenyl-ketone derivatives show reduced basicity at the carbonyl oxygen, affecting their participation in enolate chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.